molecular formula C11H16O4S B093328 2-Ethoxyethyl 4-methylbenzenesulfonate CAS No. 17178-11-9

2-Ethoxyethyl 4-methylbenzenesulfonate

Cat. No. B093328
CAS RN: 17178-11-9
M. Wt: 244.31 g/mol
InChI Key: HXXNTEDKEYTYPD-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-methylbenzenesulfonate is a chemical compound that is related to a family of benzenesulfonate derivatives. These compounds are characterized by a benzene ring substituted with various functional groups that can influence their physical, chemical, and optical properties. Although the specific compound 2-Ethoxyethyl 4-methylbenzenesulfonate is not directly mentioned in the provided papers, the related compounds discussed offer insights into the general behavior and characteristics of this class of chemicals.

Synthesis Analysis

The synthesis of related benzenesulfonate compounds involves multi-step chemical reactions, starting from readily available precursors. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized from commercially available resorcinol through a three-step procedure with an overall yield of 65% . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, another related compound, was achieved using two alternative approaches starting from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, with total yields of 17% and 37%, respectively . These examples demonstrate the feasibility of synthesizing benzenesulfonate derivatives through careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonate derivatives is often confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray diffraction. For example, the structure of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates was characterized by 1H NMR, UV-Vis, and FT-IR spectroscopy . Additionally, the crystal structure of one of the compounds was determined by single-crystal X-ray diffraction, revealing that it crystallized in the monoclinic space group . These techniques are crucial for confirming the molecular structure and understanding the spatial arrangement of atoms within the compound.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonate derivatives can be influenced by the substituents on the benzene ring. The papers provided do not detail specific chemical reactions involving 2-Ethoxyethyl 4-methylbenzenesulfonate, but they do discuss the synthesis and characterization of related compounds, which suggests that these derivatives can participate in various chemical transformations. The synthesis processes themselves are indicative of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonate derivatives are diverse and can be tailored by modifying the substituents on the benzene ring. For instance, the nonlinear optical absorption of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates was studied, and some samples showed potential for optical limiting applications . The vibrational spectra and physicochemical properties of 2-aminopyridinium-4-hydroxybenzenosulfonate were analyzed using FT-IR, FT-Raman, and DSC, along with DFT calculations, highlighting the role of intermolecular interactions in the crystal structure . These studies demonstrate the importance of understanding the physical and chemical properties for potential applications of these compounds.

Scientific Research Applications

  • Molecular Orbital Study of 4-Methylbenzenesulfonate Anion : Ab initio quantum chemical methods were used to study the 4-methylbenzenesulfonate anion, showing good agreement between predicted structures and crystallographic results. The study helps in understanding the molecular properties of related compounds (Ristova et al., 1999).

  • Synthesis and Structural Analysis : The synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) demonstrated structural determination through NMR, HRMS, and IR, contributing to the understanding of related compounds' synthesis and structure (Pan et al., 2020).

  • Corrosion Inhibition : The synthesized compound 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate showed excellent inhibitory properties for aluminum corrosion in sulfuric acid, providing insights into applications in material protection (Ehsani et al., 2015).

  • Optical, Thermal, and Electrical Properties : Study on organic NLO crystal OHB-T, which includes 4-methylbenzenesulfonate, showed significant results in terms of optical transmittance, dielectric properties, and thermal stability, indicating potential applications in optical devices (Xu et al., 2020).

  • Fluorescent Labeling in HPLC : Using 2-(7H-dibenzo[a,g]carbazol-7-yl)ethyl 4-methylbenzenesulfonate as a fluorescent labeling reagent, a sensitive method for detecting bile acid and free fatty acid in human serum was developed, showing applications in biomedical analysis (Li et al., 2012).

  • Preparation of Luminescent Lanthanide Coordination Polymers : The reaction of sodium 4-hydroxybenzenesulfonate with lanthanide chlorides led to the formation of novel framework compounds with luminescence properties, indicating potential in material science (Yang et al., 2008).

  • Nanogel for Cancer Therapy : A PEGylated poly(diselenide-phosphate) nanogel with 4-methylbenzenesulfonate side groups showed potential as a redox-responsive, biocompatible, and biodegradable nanomedicine for cancer therapy (Li et al., 2015).

Safety And Hazards

The safety and hazards of “2-Ethoxyethyl 4-methylbenzenesulfonate” are not well-documented in the available resources .

properties

IUPAC Name

2-ethoxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXNTEDKEYTYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399598
Record name 2-ethoxyethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl 4-methylbenzenesulfonate

CAS RN

17178-11-9
Record name Ethanol, 2-ethoxy-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17178-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethoxyethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethyl 4-methylbenzenesulfonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.192.792
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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